CID 21924132

Description

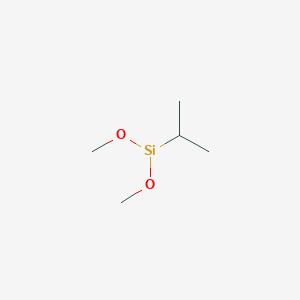

CID 21924132 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound within the PubChem database. Such compounds are often characterized using advanced analytical techniques like mass spectrometry (MS) with collision-induced dissociation (CID) to elucidate fragmentation patterns and confirm structural motifs .

Properties

Molecular Formula |

C5H13O2Si |

|---|---|

Molecular Weight |

133.24 g/mol |

InChI |

InChI=1S/C5H13O2Si/c1-5(2)8(6-3)7-4/h5H,1-4H3 |

InChI Key |

KBSJJWDFYQJUHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxy(propan-2-yl)silane can be synthesized through the reaction of isopropyl alcohol with silicon tetrachloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:

SiCl4+2(CH3

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 21924132, we compare its hypothetical properties with structurally or functionally related compounds from the evidence. Key parameters include molecular weight, solubility, logP (lipophilicity), and bioactivity.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit high molecular weights (>700 g/mol) and intricate polycyclic frameworks, typical of marine toxins. In contrast, synthetic small molecules like CID 57416287 and CID 2049887 are simpler, with molecular weights <200 g/mol .

Lipophilicity : LogP values vary significantly. CID 57416287 has a near-neutral logP (0.03), suggesting balanced solubility and membrane permeability, while CID 2049887’s higher logP (2.85) indicates greater lipophilicity, correlating with enhanced BBB permeability .

Bioactivity: Oscillatoxins are cytotoxic, targeting ion channels or membrane integrity.

Methodological Insights

- Analytical Techniques : Compounds like this compound are typically analyzed using LC-ESI-MS with CID fragmentation to derive structural fingerprints . For example, oscillatoxin derivatives require high-resolution MS for differentiation due to structural isomerism .

- Synthesis : Synthetic routes for small molecules (e.g., CID 57416287) often involve nucleophilic substitution or coupling reactions under inert atmospheres, as described in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.